molecular formula C8H12O4S B2466578 2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophene-3a-carboxylic acid CAS No. 2413900-46-4

2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophene-3a-carboxylic acid

Cat. No.: B2466578
CAS No.: 2413900-46-4
M. Wt: 204.24
InChI Key: IVBZSUBRWYWQBP-UHFFFAOYSA-N
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Description

2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophene-3a-carboxylic acid is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophene-3a-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentane derivative with a thiophene derivative in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophene-3a-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophene-3a-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophene-3a-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophene-3a-carboxylic acid is unique due to its specific arrangement of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2,2-dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophene-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4S/c9-7(10)8-3-1-2-6(8)4-13(11,12)5-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBZSUBRWYWQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CS(=O)(=O)CC2(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413900-46-4
Record name 2,2-dioxo-hexahydro-1H-2lambda6-cyclopenta[c]thiophene-3a-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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